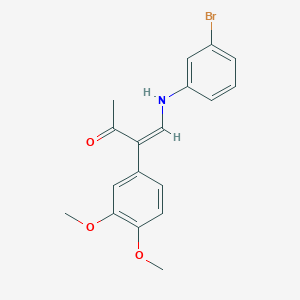

4-(3-Bromoanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one

Description

4-(3-Bromoanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one is a β-amino ketone derivative characterized by a conjugated enone system. The molecule features a 3-bromoanilino group (electron-withdrawing) attached to the β-carbon of the butenone backbone and a 3,4-dimethoxyphenyl group (electron-donating) at the α-carbon.

Properties

IUPAC Name |

(Z)-4-(3-bromoanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-12(21)16(11-20-15-6-4-5-14(19)10-15)13-7-8-17(22-2)18(9-13)23-3/h4-11,20H,1-3H3/b16-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWHLVLONWWTKD-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CNC1=CC(=CC=C1)Br)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\NC1=CC(=CC=C1)Br)/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromoanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromoaniline and 3,4-dimethoxybenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromoanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-Bromoanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromoanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

- 4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one (CAS 339017-47-9) Key Differences: The acetyl group at the 4-position of the anilino ring (vs. 3-bromo in the target compound) alters electronic properties. The acetyl substituent is moderately electron-withdrawing via resonance, while bromo is strongly electron-withdrawing via inductive effects. Molecular Formula: C20H21NO4 (Molar Mass: 339.39 g/mol) . Implications: The acetyl analog may exhibit higher solubility in polar solvents compared to the bromo derivative due to reduced steric hindrance and differing dipole moments.

- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one Key Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl group and includes a phenylpropanone backbone. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups confer opposing electronic effects on the enone system. Molecular Formula: C21H17BrClNO (Molar Mass: 414.72 g/mol) . Crystallography: Forms centrosymmetric dimers via N–H⋯O hydrogen bonding, a feature likely shared with the target compound due to the presence of the β-amino ketone motif .

Dimethomorph (Agrochemical Analog)

- Structure : 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine.

- Key Differences : Incorporates a morpholine ring and chlorophenyl group, enhancing hydrophilicity and bioactivity. The dimethoxyphenyl group is retained, highlighting its role in agrochemical ligand-receptor interactions .

Physical and Chemical Properties

Biological Activity

4-(3-Bromoanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one, with the CAS number 339017-42-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C₁₈H₁₈BrNO₃

- Molecular Weight: 368.25 g/mol

- Structure: The compound features a bromoaniline moiety and a dimethoxyphenyl group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, anti-inflammatory properties, and potential as an antimicrobial agent.

1. Anticancer Activity

Several studies have demonstrated the compound's effectiveness against various cancer cell lines.

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

2. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- In Vitro Studies: The compound reduced levels of TNF-α and IL-6 in macrophage cultures.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

3. Antimicrobial Activity

The antimicrobial potential of the compound has also been explored against various pathogens.

- Results: The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the anticancer effects of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing inflammatory markers in patients with rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores over four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.